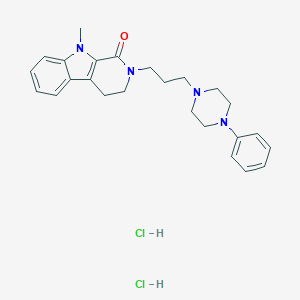

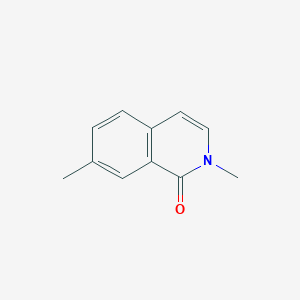

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, commonly known as Y-27632, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). ROCK is a key regulator of cell shape, motility, and proliferation, and is involved in a variety of cellular processes, including smooth muscle contraction, cell adhesion and migration, and cytokinesis. Y-27632 has been widely used as a tool compound in scientific research to investigate the role of ROCK in various physiological and pathological processes.

Mecanismo De Acción

Y-27632 is a selective inhibitor of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, which is a downstream effector of the small GTPase RhoA. 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride phosphorylates a variety of substrates, including myosin light chain and LIM kinase, which are involved in regulating actin cytoskeleton dynamics and cell contractility. By inhibiting 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, Y-27632 can block RhoA signaling and downstream effects on cell shape, motility, and proliferation.

Efectos Bioquímicos Y Fisiológicos

Y-27632 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, Y-27632 can inhibit cell migration, invasion, and proliferation in a variety of cell types, including cancer cells, endothelial cells, and smooth muscle cells. Y-27632 can also promote cell survival and neurite outgrowth in neuronal cells. In vivo, Y-27632 has been shown to have protective effects in animal models of cardiovascular disease, stroke, and spinal cord injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Y-27632 has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, with minimal off-target effects. It is also commercially available and relatively inexpensive. However, Y-27632 has some limitations as well. It can be toxic at high concentrations and can affect other signaling pathways in addition to 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.

Direcciones Futuras

There are several future directions for research on Y-27632 and 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride signaling. One area of interest is the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in cancer progression and metastasis. 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has been shown to promote cancer cell invasion and migration, and inhibitors like Y-27632 have shown promise as potential cancer therapeutics. Another area of interest is the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in cardiovascular disease, particularly in the context of vascular smooth muscle cell contraction and endothelial dysfunction. Finally, there is growing interest in the potential therapeutic applications of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride inhibitors in neurological disorders, such as Alzheimer's disease and Parkinson's disease, where 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has been implicated in neuronal cell death and neuroinflammation.

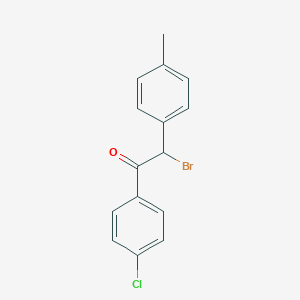

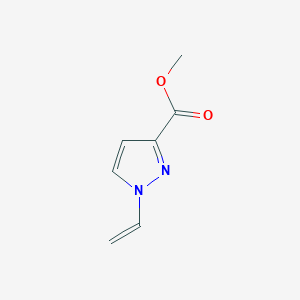

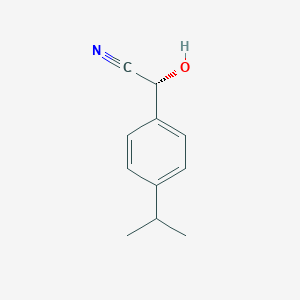

Métodos De Síntesis

Y-27632 can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the condensation of 4-phenyl-1-piperazinecarboxylic acid with 3-(2-aminoethyl)-1H-indol-5-ol, followed by cyclization and reduction to yield the tetrahydroindolone intermediate. The final step involves the alkylation of the tetrahydroindolone intermediate with 3-(chloromethyl)phenylpropanenitrile, followed by purification and salt formation to obtain the dihydrochloride salt of Y-27632.

Aplicaciones Científicas De Investigación

Y-27632 has been widely used as a tool compound in scientific research to investigate the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in various physiological and pathological processes. 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. By inhibiting 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride activity with Y-27632, researchers can investigate the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in these diseases and potentially develop new therapeutic strategies.

Propiedades

Número CAS |

124824-14-2 |

|---|---|

Nombre del producto |

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride |

Fórmula molecular |

C25H32Cl2N4O |

Peso molecular |

475.5 g/mol |

Nombre IUPAC |

9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one;dihydrochloride |

InChI |

InChI=1S/C25H30N4O.2ClH/c1-26-23-11-6-5-10-21(23)22-12-15-29(25(30)24(22)26)14-7-13-27-16-18-28(19-17-27)20-8-3-2-4-9-20;;/h2-6,8-11H,7,12-19H2,1H3;2*1H |

Clave InChI |

BSXVJHKCRCHNJD-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl |

SMILES canónico |

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl |

Otros números CAS |

124824-14-2 |

Sinónimos |

9-methyl-2-(3-(4-phenyl-1-piperazinylpropyl))-1,2,3,4-tetrahydro-beta-carbolin-1-one B 193 B-193 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)

![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)